molecular formula C11H13N3O B12893647 N-(2-Iminopyrrolidin-1-yl)benzamide CAS No. 89569-62-0

N-(2-Iminopyrrolidin-1-yl)benzamide

Cat. No.: B12893647
CAS No.: 89569-62-0
M. Wt: 203.24 g/mol
InChI Key: WWHBOIMBXDYRGL-UHFFFAOYSA-N
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Description

N-(2-Iminopyrrolidin-1-yl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Iminopyrrolidin-1-yl)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and low reaction times.

Industrial Production Methods: Industrial production of benzamide derivatives often employs similar condensation reactions but on a larger scale. The use of solid acid catalysts and ultrasonic irradiation can be scaled up for industrial applications, ensuring efficient and sustainable production processes .

Chemical Reactions Analysis

Types of Reactions: N-(2-Iminopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-Iminopyrrolidin-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Iminopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • N-(Pyridin-2-yl)benzamide

Comparison: N-(2-Iminopyrrolidin-1-yl)benzamide stands out due to its unique structural features, which may confer distinct biological and chemical properties.

Properties

CAS No.

89569-62-0

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

N-(2-iminopyrrolidin-1-yl)benzamide

InChI

InChI=1S/C11H13N3O/c12-10-7-4-8-14(10)13-11(15)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2,(H,13,15)

InChI Key

WWHBOIMBXDYRGL-UHFFFAOYSA-N

Canonical SMILES

C1CC(=N)N(C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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